ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate
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Overview
Description
Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate is a synthesized organic compound that has caught the attention of researchers due to its diverse chemical properties and potential applications in various scientific fields. Its complex structure involves multiple functional groups, making it a versatile candidate for numerous reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate can be synthesized through a multi-step reaction process. Key steps typically involve:
Formation of the 1,3,4-oxadiazole ring.
Substitution reactions to introduce the piperidine group.
Amidation to link the acetamido group.
Esterification to form the ethyl ester.
The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
While laboratory synthesis focuses on small-scale production, industrial methods would likely leverage continuous flow chemistry to scale up the process, ensuring consistency and efficiency. Catalysts such as palladium or platinum might be used to accelerate reactions, and advanced purification techniques like column chromatography would be essential to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate undergoes various reactions, including:
Oxidation: : Alters the compound by adding oxygen or removing hydrogen.
Reduction: : Involves the gain of electrons, leading to the conversion of the compound to a less oxidized state.
Substitution: : One functional group in the molecule is replaced by another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acids, bases.
Major Products
Depending on the reaction type, the products can range from oxidized derivatives, reduced forms of the compound, or various substituted analogs with altered functional groups.
Scientific Research Applications
Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate has applications across multiple domains:
Chemistry: : Used as a precursor or intermediate in synthesizing complex molecules.
Medicine: : Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: : Utilized in creating novel materials with specific desired properties.
Mechanism of Action
The compound's effects are mediated through its interaction with molecular targets, such as enzymes or receptors, in biological systems. The presence of multiple functional groups allows it to engage in a variety of chemical interactions, influencing pathways involved in cell signaling, metabolism, or structural functions.
Comparison with Similar Compounds
Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate is compared with other oxadiazole-containing compounds, as well as piperidine derivatives:
Similar Compounds: : Ethyl 2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetate, Piperidin-1-ylacetamidoacetate.
Uniqueness: : Its combination of functional groups provides a unique profile of reactivity and potential biological activity that is not commonly found in individual similar compounds.
This compound represents a fascinating subject for continued research, thanks to its complex structure and diverse applications. Happy exploring!
Biological Activity
Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₈N₄O₃ |
Molecular Weight | 270.31 g/mol |
IUPAC Name | This compound |
PubChem CID | 54592608 |
The biological activity of this compound is primarily attributed to the presence of the 1,3,4-oxadiazole moiety, which has been associated with various pharmacological effects including:
- Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated significant antibacterial and antifungal properties. Studies indicate that derivatives of oxadiazole exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
- Anticancer Activity : Research has shown that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .
- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may provide neuroprotective benefits by inhibiting neuroinflammatory processes, which are implicated in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of oxadiazole derivatives, shedding light on their potential therapeutic applications:
Antimicrobial Studies
A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with a piperidine ring showed enhanced efficacy against various bacterial strains compared to those without this structural feature. For instance, a derivative similar to this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Anticancer Activity
In vitro studies demonstrated that certain oxadiazole derivatives significantly inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 50 µM depending on the specific structural modifications made to the oxadiazole ring .
Neuroprotective Effects
Research published in pharmacological journals highlighted the neuroprotective properties of similar compounds in models of oxidative stress-induced neuronal damage. The study reported a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures treated with these compounds .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Properties
IUPAC Name |
ethyl 2-[[2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-4-23-14(22)9-17-13(21)10-20-7-5-12(6-8-20)16-19-18-15(24-16)11(2)3/h11-12H,4-10H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEMIIHADUGWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCC(CC1)C2=NN=C(O2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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